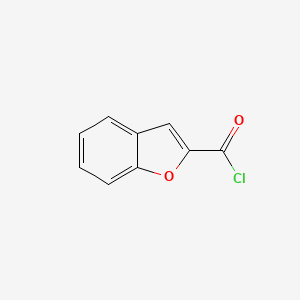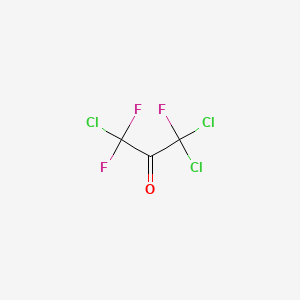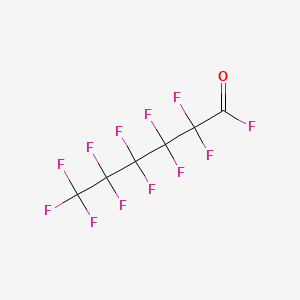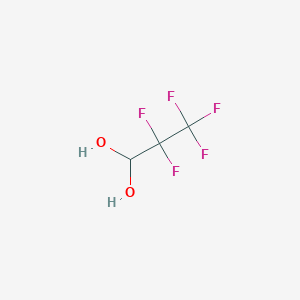
Benzofuran-2-carbonylchlorid
Übersicht
Beschreibung
Benzofuran-2-carbonyl chloride is a heterocyclic compound . It has the empirical formula C9H5ClO2, and a molecular weight of 180.59 . It is used in laboratory chemicals and in the synthesis of substances .
Synthesis Analysis
Benzofuran derivatives can be synthesized using various methods. For instance, a unique free radical cyclization cascade can construct a complex benzofuran derivative . Another method involves proton quantum tunneling, which results in fewer side reactions and high yield .Molecular Structure Analysis
The molecular structure of Benzofuran-2-carbonyl chloride is represented by the SMILES string ClC(=O)c1cc2ccccc2o1 . The InChI key for this compound is ZJDRDTZQVOCKPI-UHFFFAOYSA-N .Chemical Reactions Analysis
Benzofuran compounds, including Benzofuran-2-carbonyl chloride, have been found to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These compounds have attracted the attention of chemical and pharmaceutical researchers worldwide .Physical and Chemical Properties Analysis
Benzofuran-2-carbonyl chloride is a solid with a melting point of 53-57 °C . It has a density of 1.36g/cm3 and a boiling point of 260.8ºC at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
Benzofuranderivate wurden auf ihre Antitumoreigenschaften untersucht. Einige Verbindungen zeigten signifikante wachstumshemmende Wirkungen auf verschiedene Arten von Krebszellen, darunter Leukämie, nicht-kleinzelliger Lungenkrebs, Darmkrebs, ZNS-Krebs, Melanom und Eierstockkrebs .
Antibiotika
Die Struktur von Benzofuran ermöglicht Modifikationen, die die antimikrobielle Aktivität verbessern können. Substituenten, die Halogene oder Hydroxylgruppen an bestimmten Positionen am Benzofuranring enthalten, haben gute antimikrobielle Eigenschaften gezeigt .
Kardiovaskuläre Therapeutika
Bestimmte Benzofuranverbindungen können sich auf kardiale Ionenkanäle auswirken und den schnellen Natriumioneneinstrom in atrialen und myokardialen Leitungsfasern hemmen. Dies kann die Leitungsgeschwindigkeit verlangsamen und die Autonomie des Sinusknotens reduzieren, was sie nützlich bei der Behandlung von Erkrankungen wie paroxysmaler supraventrikulärer Tachykardie macht .
Antioxidative Eigenschaften
Benzofuranderivate können antioxidative Wirkungen besitzen, die zum Schutz vor oxidativen Stress bedingten Krankheiten beitragen könnten .
Antivirene Anwendungen
Studien haben gezeigt, dass einige Benzofuranverbindungen antivirale Aktivitäten zeigen, die für potenzielle therapeutische Anwendungen weiter untersucht werden könnten .
Arzneimittelentwicklung und -entdeckung
Aufgrund ihrer vielfältigen biologischen Aktivitäten und ihrer strukturellen Vielseitigkeit sind Benzofuranderivate wertvolle Gerüste in der Arzneimittelentwicklung und -entdeckung. Sie bieten eine breite Palette von Möglichkeiten zur Entwicklung neuer Therapeutika mit gezieltem Therapiepotenzial und minimalen Nebenwirkungen .
Wirkmechanismus
Target of Action
Benzofuran-2-carbonyl chloride, like other benzofuran derivatives, has been found to exhibit strong biological activities .
Mode of Action
Benzofuran derivatives have been shown to exhibit good antimicrobial activity when the substituent on the 4-position contained halogens or hydroxyl groups . This suggests that Benzofuran-2-carbonyl chloride may interact with its targets in a similar manner.
Biochemical Pathways
Benzofuran derivatives have been shown to have a wide range of biological and pharmacological activities , suggesting that they may affect multiple biochemical pathways.
Action Environment
It is known that the chemical properties of benzofuran derivatives can be influenced by the presence of different substituents , which could potentially be affected by environmental conditions.
Safety and Hazards
Zukünftige Richtungen
Benzofuran compounds, including Benzofuran-2-carbonyl chloride, have potential applications in many aspects due to their biological activities . They are potential natural drug lead compounds . Future research could focus on optimizing these compounds for therapeutic use and exploring their full potential for the treatment of various diseases .
Biochemische Analyse
Biochemical Properties
Benzofuran-2-carbonyl chloride, like other benzofuran derivatives, has been found to have strong biological activities
Cellular Effects
Benzofuran derivatives have been shown to have a wide range of biological and pharmacological activities, including effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzofuran derivatives have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
1-benzofuran-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClO2/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJDRDTZQVOCKPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60194515 | |
| Record name | 2-Benzofurancarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60194515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41717-28-6 | |
| Record name | 2-Benzofurancarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41717-28-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Benzofurancarbonyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041717286 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 41717-28-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=162303 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Benzofurancarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60194515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Benzofuran-2-carbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Oxabicyclo[5.1.0]octane](/img/structure/B1581881.png)











